molecular formula C12H8BrF3OS B12618629 {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol CAS No. 918164-68-8

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol

Cat. No.: B12618629
CAS No.: 918164-68-8
M. Wt: 337.16 g/mol
InChI Key: VVHRZJGHMSSAMA-UHFFFAOYSA-N
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Description

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol (CAS 918164-68-8) is a high-value chemical building block with significant applications in medicinal chemistry and materials science. This compound, with the molecular formula C12H8BrF3OS and a molecular weight of 337.156 g/mol, features a brominated thiophene ring linked to a trifluoromethyl-substituted phenyl group and a terminal methanol group . The presence of both bromine and alcohol functional groups makes it a versatile intermediate for further synthetic transformations, including cross-coupling reactions and polymerizations. The trifluoromethyl (CF3) group is a privileged motif in drug discovery, known to enhance a compound's metabolic stability, lipophilicity, and binding selectivity . Researchers utilize this compound in the synthesis of more complex molecules, such as retinoid-related compounds, demonstrating its utility in developing bioactive agents . As a key intermediate in radical cross-coupling methodologies, it contributes to the sustainable synthesis of trifluoromethyl-substituted tertiary alcohols, which are important structural units in various bioactive compounds and natural products . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

918164-68-8

Molecular Formula

C12H8BrF3OS

Molecular Weight

337.16 g/mol

IUPAC Name

[3-bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol

InChI

InChI=1S/C12H8BrF3OS/c13-9-5-10(18-11(9)6-17)7-1-3-8(4-2-7)12(14,15)16/h1-5,17H,6H2

InChI Key

VVHRZJGHMSSAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)CO)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted thiophenes.

Scientific Research Applications

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Compound Name Core Structure Substituents Melting Point Key Properties Reference
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole 4-(Trifluoromethyl)phenyl at C2, methanol at C4 107°C Thiazole’s nitrogen enhances electron deficiency; higher stability
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Pyridine-phenyl 5-Trifluoromethylpyrid-2-yl at C4, methanol on phenyl 123–124°C Pyridine introduces basicity; higher melting point
4-Bromo-2-(trifluoromethyl)phenol Phenol Bromo at C4, trifluoromethyl at C2 Not reported Phenol group increases acidity (pKa ~8–10)
5-Bromo-N-[...]thiophene-2-sulfonamide Thiophene Bromo at C5, sulfonamide at C2 Not reported Sulfonamide enhances hydrogen bonding and solubility

Key Comparative Analysis

Heterocyclic Core Differences

  • Thiophene vs. This may enhance thermal stability (mp = 107°C) but reduce lipophilicity compared to the sulfur-rich thiophene core .
  • Thiophene vs. Pyridine ([4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol): The pyridine-phenyl analog introduces a basic nitrogen, which could improve solubility in acidic environments. Its higher melting point (123–124°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the methanol group .

Functional Group Effects

  • Methanol vs. Sulfonamide (5-Bromo-N-[...]thiophene-2-sulfonamide): The sulfonamide group in the thiophene analog increases acidity (pKa ~10–12) and hydrogen-bonding capacity compared to the methanol group, which has moderate polarity (pKa ~15–16). This difference may influence biological interactions or solubility in aqueous media .
  • Bromine vs. Trifluoromethyl Positioning (4-Bromo-2-(trifluoromethyl)phenol): In phenol analogs, bromine at the para position and trifluoromethyl at the ortho position yield high structural similarity (score = 0.94), but the phenol group’s acidity contrasts sharply with the methanol-substituted thiophene’s neutral alcohol .

Electronic and Steric Effects

  • Bromine in the target compound may serve as a leaving group for further functionalization (e.g., Suzuki coupling), a feature shared with brominated thiophenes and phenols in the literature .

Biological Activity

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol, with the CAS number 918164-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant activities.

The molecular formula of this compound is C12_{12}H8_8BrF3_3OS, with a molecular weight of 337.156 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for enhancing biological activity.

Antibacterial Activity

Research has indicated that compounds containing thiophene moieties exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae50 µg/mL

These findings suggest that the compound could be developed into an antibacterial agent comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, thiourea derivatives have demonstrated significant cytotoxic effects against cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)1.50
A549 (Lung Cancer)10.00
PC3 (Prostate Cancer)7.00

These results indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have also been reported to exhibit anti-inflammatory properties. Studies have shown that these compounds can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of thiophene derivatives against multi-drug resistant strains of bacteria. The results indicated that the incorporation of trifluoromethyl groups enhanced the potency of these compounds significantly compared to their non-fluorinated counterparts .
  • Cancer Cell Line Testing : In vitro testing on human leukemia cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and disruption of the cell cycle at the S phase, indicating its potential as a therapeutic agent for leukemia .

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